molecular formula C10H11NO B6159349 2-(4-methoxyphenyl)propanenitrile CAS No. 31007-06-4

2-(4-methoxyphenyl)propanenitrile

Cat. No.: B6159349
CAS No.: 31007-06-4
M. Wt: 161.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It features a methoxy-substituted phenyl group attached to a propanenitrile backbone. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals, agrochemicals, and materials science.

Properties

CAS No.

31007-06-4

Molecular Formula

C10H11NO

Molecular Weight

161.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-methoxyphenyl)propanenitrile typically involves the reaction of 4-methoxybenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired nitrile compound .

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Methoxyphenyl)propanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(4-Methoxyphenyl)propanenitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)propanenitrile involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Electronic Effects

The electronic and steric properties of substituents on the phenyl ring or propanenitrile backbone significantly influence reactivity, spectral properties, and applications.

Table 1: Structural and Electronic Comparison
Compound Name Substituents/Modifications Key Observations Reference
2-(4-Methoxyphenyl)propanenitrile - 4-OCH₃ on phenyl; -CN on C2 High polarity; used in enantioselective synthesis .
3-Phenyl-2-(p-tolyl)propanenitrile - 4-CH₃ on phenyl; -CN on C2 Enhanced steric bulk; 86% yield in Negishi coupling .
2-(4-Chlorophenyl)propanenitrile - 4-Cl on phenyl; -CN on C2 Electron-withdrawing Cl reduces emission intensity in quinazolines .
2-(4-Fluorophenyl)propanenitrile - 4-F on phenyl; -CN on C2 Fluorine induces red-shifted emission in DMF due to ICT .
2-(4-Methoxyphenyl)-2-methylpropanenitrile - 4-OCH₃; -CH₃ at C2 Reduced π-electron delocalization in DMF; lower emission maxima .
(Z)-3-(4-Methoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile Conjugated nitrile with NO₂ and OCH₃ Strong electron-withdrawing NO₂ group; potential for nonlinear optics .

Spectral and Solvent-Dependent Properties

  • Emission Behavior :
    • Methoxy groups enhance π-electron delocalization in polar solvents like DMF, leading to red-shifted emission (e.g., 6h in quinazoline derivatives) .
    • Chloro or fluoro substituents at the 2-position reduce emission intensity due to diminished intramolecular charge transfer (ICT) .
  • Solvent Interactions :
    • DMF interacts with methoxy groups, reducing ICT in 2-(4-methoxyphenyl) derivatives (e.g., 6d) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.